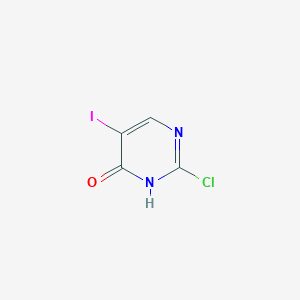

2-Chloro-5-iodopyrimidin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAPCAURHYRHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Chloro 5 Iodopyrimidin 4 3h One

Halogen Reactivity: Differential Effects of Chloro and Iodo Substituents

The reactivity of the carbon-halogen bonds in 2-Chloro-5-iodopyrimidin-4(3H)-one is distinct, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond in certain reaction types, particularly in metal-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidine (B1678525)/Pyrimidinone Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. The pyrimidine ring, being electron-deficient, is inherently activated towards attack by nucleophiles. masterorganicchemistry.com This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of dihalogenated pyrimidines, the position of the halogen and the nature of the nucleophile determine the regioselectivity of the substitution.

For halogenated pyrimidines, the reactivity order in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. masterorganicchemistry.com Therefore, in a molecule like this compound, the chloro group at the C2-position would be expected to be more susceptible to nucleophilic attack than the iodo group at the C5-position, assuming electronic factors are dominant. The C2 and C4/C6 positions in the pyrimidine ring are the most electron-deficient and thus most prone to nucleophilic attack. thieme-connect.de Strong bases and amines are noted as materials to avoid contact with, suggesting their potential to react as nucleophiles. fishersci.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Ullmann reactions of iodopyrimidinones)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of halogens is the reverse of that in SNAr reactions, with the order being I > Br > Cl > F. This trend is governed by the bond dissociation energy of the carbon-halogen bond, which is lowest for C-I, facilitating the initial oxidative addition step to the palladium catalyst. beilstein-journals.orgresearchgate.net

This differential reactivity allows for selective functionalization of the C5-position (iodo) while leaving the C2-position (chloro) intact. This has been demonstrated in related dihalopyridine systems, where the iodo-substituent reacts selectively in Sonogashira and Suzuki-Miyaura couplings. beilstein-journals.orgrug.nl For instance, the reaction of 2-chloro-5-iodopyridine (B1352245) with phenylacetylene (B144264) in the presence of a palladium catalyst yields 2-chloro-5-(phenylethynyl)pyridine, with the chloro group remaining untouched under controlled conditions. beilstein-journals.org

The following table summarizes various cross-coupling reactions and their general applicability to halo-heterocycles, which can be extrapolated to this compound.

| Reaction | Coupling Partner | Catalyst/Conditions | Bond Formed | General Applicability |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | C-C | Widely used for aryl-aryl, aryl-vinyl couplings. rsc.orgresearchgate.net |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst (optional) | C-C (alkynyl) | Efficient for introducing alkynyl moieties. beilstein-journals.orgrsc.orgresearchgate.net |

| Heck | Alkenes | Pd catalyst, Base | C-C (alkenyl) | Forms substituted alkenes. rsc.orgresearchgate.net |

| Ullmann | Alcohols, Amines, Thiols | Cu catalyst, Base | C-O, C-N, C-S | Classical method for heteroatom coupling. |

Competing Pathways: Reductive Dehalogenation versus Cross-Coupling

A common side reaction in palladium-catalyzed cross-coupling reactions is reductive dehalogenation (or hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom. This process can compete with the desired cross-coupling pathway, reducing the yield of the intended product. nih.gov

The extent of reductive dehalogenation is influenced by several factors, including the nature of the substrate, the catalyst system, the solvent, and the presence of a hydrogen source (which can be the solvent, base, or impurities like water). nih.gov In the Suzuki coupling of dibromothiophene carboxaldehyde, the amount of water was found to be crucial; excess water led to significant dehalogenation. nih.gov This highlights the need to carefully optimize reaction conditions to minimize this competing pathway. For substrates with multiple halogens, such as this compound, selective dehalogenation could also occur, further complicating the reaction outcome.

Influence of the Pyrimidinone Ring System on Reaction Pathways

The pyrimidinone ring itself exerts a significant electronic influence on the reaction pathways. The presence of two nitrogen atoms in the ring makes it electron-deficient, which, as mentioned, activates it for nucleophilic attack. wur.nl The carbonyl group in the pyrimidin-4(3H)-one system is a strong electron-withdrawing group, further deactivating the ring towards electrophilic substitution and activating it for nucleophilic substitution.

The electron-withdrawing nature of the ring system enhances the reactivity of the halogen substituents towards both nucleophilic substitution and the oxidative addition step in cross-coupling reactions. Quaternization of a nitrogen atom in the pyrimidine ring has been shown to further increase its susceptibility to nucleophilic attack. wur.nl While this compound is not pre-quaternized, the partial positive charges on the ring carbons due to the electronegative nitrogen and oxygen atoms contribute to its reactivity profile.

Tautomeric Equilibria and Mechanistic Implications in Pyrimidin-4(3H)-one Systems

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key feature of pyrimidin-4(3H)-one systems. This equilibrium can have profound implications for the molecule's reactivity and the mechanisms of its reactions.

Keto-Enol Tautomerism (Pyrimidinone vs. Hydroxypyrimidine Forms)

Pyrimidin-4(3H)-ones can exist in equilibrium with their aromatic hydroxypyrimidine tautomers. For the parent pyrimidin-4(3H)-one, the keto form is the predominant tautomer. thieme-connect.de This equilibrium is crucial as the two tautomers possess different chemical properties. The hydroxypyrimidine form is aromatic and has a phenolic hydroxyl group, which can undergo different reactions than the amide-like pyrimidinone form.

The equilibrium can be influenced by factors such as the solvent, pH, and temperature. sonar.ch The presence of different tautomers can lead to different reaction products. For instance, alkylation could occur on the nitrogen atom in the pyrimidinone form or on the oxygen atom in the hydroxypyrimidine form. The specific tautomer that participates in a reaction will dictate the final structure of the product, making an understanding of this equilibrium essential for predicting and controlling reaction outcomes.

1H- and 3H-Tautomerism in Pyrimidin-4-ones and Substituent Effects

Primidin-4-one derivatives can theoretically exist in several tautomeric forms, with the most significant being the 1H- and 3H-keto forms, alongside the aromatic hydroxy form. However, for most pyrimidin-4-ones, the equilibrium lies heavily in favor of the keto forms. Computational studies on the parent 4(3H)-pyrimidinone have shown it to be more stable than its 4-hydroxypyrimidine (B43898) tautomer, a preference that is generally maintained in substituted derivatives. researchgate.net

The tautomeric equilibrium between the 1H- and 3H-forms is a dynamic process influenced by several factors, including the physical state (solid, solution, or gas phase), solvent polarity, and the electronic nature of substituents on the pyrimidine ring. researchgate.netnih.gov In the solid state, pyrimidin-4-ones often adopt a single, dominant tautomeric form, which is typically the one that facilitates the most stable hydrogen-bonding network. In solution, a mixture of tautomers may exist, with the ratio being dependent on the solvent's ability to stabilize each form.

The substituents at the 2- and 5-positions of the pyrimidinone ring, a chloro and an iodo group in the case of this compound, play a crucial role in modulating the tautomeric preference. The electronic properties of these halogens, specifically their inductive and resonance effects, can influence the relative acidities of the N1 and N3 protons and the basicities of the ring nitrogens and the exocyclic oxygen.

Generally, electron-withdrawing groups tend to favor the tautomer where the proton is located on the nitrogen atom further away from the substituent. This is due to the stabilization of the partial negative charge that develops on the nitrogen atom that has lost a proton. In the case of this compound, both the chloro and iodo groups are electron-withdrawing. The chloro group at the 2-position would be expected to have a more pronounced effect on the N1 and N3 positions compared to the iodo group at the 5-position.

Table 1: General Tautomeric Preferences in Pyrimidin-4-one Systems

| Condition | Predominant Tautomer(s) | Influencing Factors |

| Solid State | Typically one dominant form (e.g., 3H-keto) | Crystal packing forces, hydrogen bonding |

| Polar Solvents | Mixture of 1H- and 3H-keto forms | Solvent-solute hydrogen bonding, dipole interactions |

| Non-polar Solvents | Often favors less polar tautomer | Weaker intermolecular interactions |

| Electron-withdrawing Substituents | Can shift equilibrium towards a specific tautomer | Inductive and resonance effects altering N-H acidity |

Supramolecular Interactions and Hydrogen Bond Persistence in Pyrimidinone Derivatives

The solid-state architecture of pyrimidinone derivatives is largely dictated by a network of supramolecular interactions, with hydrogen bonding being the most prominent. The pyrimidinone core possesses both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and ring nitrogens), facilitating the formation of robust and predictable hydrogen-bonding motifs.

A common and highly stable motif observed in the crystal structures of many pyrimidin-4-ones is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds. This creates a characteristic R22(8) graph set notation. The persistence of these hydrogen bonds is a notable feature, often being observed to form in solution and persist into the crystalline state.

The strength and geometry of these hydrogen bonds can be influenced by the substituents on the pyrimidinone ring. The presence of the electron-withdrawing chloro and iodo groups in this compound can impact the hydrogen-bonding in several ways:

Increased N-H Acidity: The electron-withdrawing nature of the halogens enhances the acidity of the N-H protons, leading to stronger hydrogen bonds.

Halogen Bonding: The iodine atom, in particular, is a known halogen bond donor. This can lead to additional directional interactions (C-I···O or C-I···N) with neighboring molecules, further stabilizing the crystal lattice. Studies on other halogenated pyridine (B92270) derivatives have shown that halogen bonding can be a significant structure-directing interaction. mdpi.com

Steric Effects: The size of the iodine atom may introduce steric constraints that could influence the preferred packing arrangement and potentially favor certain hydrogen-bonding patterns over others.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides a basis for understanding its likely supramolecular assembly. For instance, the crystal structure of 2-amino-4-methoxy-6-methyl-pyrimidinium 4-chloro-benzoate demonstrates the formation of N-H···O hydrogen bonds leading to a pseudo-tetrameric array. nih.gov

Table 2: Common Supramolecular Interactions in Pyrimidinone Derivatives

| Interaction Type | Description | Typical Bond Distances (Å) |

| N-H···O Hydrogen Bond | Forms characteristic dimers and chains. | 2.7 - 3.0 |

| C-H···O Hydrogen Bond | Weaker interactions that contribute to overall crystal packing. | 3.0 - 3.5 |

| π-π Stacking | Stacking of the aromatic pyrimidine rings. | 3.3 - 3.8 (interplanar distance) |

| Halogen Bonding (e.g., C-I···O/N) | Directional interaction involving the iodine atom. | Can be shorter than the sum of van der Waals radii. |

Spectroscopic and Structural Characterization Methodologies for 2 Chloro 5 Iodopyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Chloro-5-iodopyrimidin-4(3H)-one in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, a distinct singlet is anticipated for the proton at the 6-position (H-6) of the pyrimidine (B1678525) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent carbonyl group, the chloro substituent at position 2, and the iodo group at position 5. The absence of neighboring protons would result in a singlet multiplicity. Another key feature would be a broad singlet corresponding to the N-H proton at the 3-position, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.0 - 8.5 | s (singlet) |

| N-H | 12.0 - 13.0 (broad) | s (singlet) |

Note: Predicted values are based on the analysis of similar pyrimidinone structures. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the pyrimidine ring. The carbonyl carbon (C-4) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbon bearing the chlorine (C-2) and the carbon bearing the iodine (C-5) will also have characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the halogens. The C-6 carbon will appear at a chemical shift typical for an sp²-hybridized carbon in a heterocyclic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-4 | 160 - 170 |

| C-5 | 80 - 90 |

| C-6 | 140 - 145 |

Note: Predicted values are based on the analysis of similar pyrimidinone structures. Actual experimental values may vary.

Advanced NMR Techniques for Conformational and Intermolecular Interaction Studies

To further probe the structure and dynamics of this compound, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would definitively assign the proton and carbon signals and confirm the connectivity of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of atoms, which is valuable for conformational analysis. Furthermore, studying changes in chemical shifts upon variation of concentration or temperature can reveal information about intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₄H₂ClIN₂O. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and would also show the [M+H]⁺ adduct in techniques like electrospray ionization (ESI). Analysis of the fragmentation pattern can provide further structural confirmation, with expected cleavages of the C-I and C-Cl bonds, as well as fragmentation of the pyrimidine ring itself.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (for ³⁵Cl) | 271.88 |

| [M]⁺ (for ³⁷Cl) | 273.88 |

| [M+H]⁺ (for ³⁵Cl) | 272.89 |

| [M+H]⁺ (for ³⁷Cl) | 274.89 |

Note: m/z values are for the most abundant isotopes and are calculated based on the molecular formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum is expected to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹. A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration, characteristic of the lactam structure. Other significant peaks would include C-N stretching vibrations within the pyrimidine ring and C-H stretching and bending vibrations. The C-Cl and C-I stretching vibrations would appear in the lower frequency region of the spectrum.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch | 1650 - 1700 | Strong |

| C=N/C=C stretch | 1550 - 1650 | Medium to Strong |

| C-Cl stretch | 700 - 800 | Medium |

| C-I stretch | 500 - 600 | Medium |

Note: Predicted values are based on typical ranges for these functional groups.

X-ray Crystallography for Precise Solid-State Structure Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the definitive method. This technique can provide precise bond lengths, bond angles, and torsion angles, confirming the planar or near-planar geometry of the pyrimidine ring. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding and halogen bonding, which can influence the physical properties of the compound. Obtaining a suitable single crystal is a prerequisite for this powerful analytical technique.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in synthetic chemistry for verifying the elemental composition of a newly synthesized compound. This destructive method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values, usually within a ±0.4% margin, serves as crucial evidence for the purity and structural integrity of the synthesized molecule.

In the characterization of pyrimidine derivatives, elemental analysis is routinely employed to confirm that the target structure has been successfully obtained. For instance, in the synthesis of various substituted pyrimidine analogs, researchers have consistently reported elemental analysis data to validate their products. The structures of these synthesized compounds, including derivatives of 5-iodopyrimidine, are often established through a combination of spectral studies and elemental analysis. researchgate.netnih.gov

For the specific compound This compound , the theoretical elemental composition has been calculated based on its molecular formula, C₄H₂ClIN₂O. These calculated values serve as a benchmark for experimental verification.

Below is a data table presenting the calculated elemental composition for this compound.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | 18.73 | Data not available in reviewed literature |

| Hydrogen (H) | 0.79 | Data not available in reviewed literature |

| Nitrogen (N) | 10.93 | Data not available in reviewed literature |

Calculated for the molecular formula: C₄H₂ClIN₂O

Computational and Theoretical Investigations of 2 Chloro 5 Iodopyrimidin 4 3h One

Quantum Mechanical Calculations for Electronic Structure and Tautomeric Stability Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-5-iodopyrimidin-4(3H)-one. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure and the relative stability of its tautomeric forms.

The compound can exist in two primary tautomeric forms: the amide (oxo) form, this compound, and the aromatic (hydroxy) form, 2-Chloro-4-hydroxy-5-iodopyrimidine. Computational studies on similar pyrimidinone systems, such as 2-hydroxypyridine (B17775) and sildenafil, have shown that the relative stability of these tautomers can be influenced by the computational model, basis set, and solvent effects. d-nb.info For instance, while some ab initio methods may overestimate the stability of the enol (hydroxy) tautomer in the gas phase, the inclusion of solvent effects often shows a preference for the oxo form. d-nb.info

For this compound, the di-keto form is predicted to be the most stable tautomer, a trend that is also observed in related molecules like 5-fluorouracil. researchgate.net The stability is a result of the intricate balance of electronic effects from the chloro and iodo substituents on the pyrimidine (B1678525) ring. Quantum chemical calculations can quantify the energy difference between these tautomers, which is crucial for predicting their populations in different environments. unifr.ch

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|---|

| Oxo form | This compound | 0.00 | 0.00 |

| Hydroxy form | 2-Chloro-4-hydroxy-5-iodopyrimidine | +2.5 | +1.8 |

Note: The data in this table is illustrative and based on trends observed in similar pyrimidine systems. Specific computational studies on this compound are required for precise energy values.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Hypothesis Generation

Molecular modeling and docking are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These techniques are instrumental in generating Structure-Activity Relationship (SAR) hypotheses, which guide the design of new, more potent drug candidates.

For this compound, docking studies can be performed to explore its potential as an inhibitor for various enzymes. The pyrimidinone core is a common scaffold in medicinal chemistry, known to form key hydrogen bonds with protein active sites. The substituents at the 2- and 5-positions play a crucial role in modulating binding affinity and selectivity.

The chloro group at position 2 can act as a leaving group in nucleophilic substitution reactions or participate in halogen bonding.

The iodo group at position 5 is a strong halogen bond donor, an interaction that is increasingly recognized as important for ligand-protein binding.

The oxo group and the N-H group of the pyrimidinone ring are classic hydrogen bond donors and acceptors, respectively.

By docking this compound and its virtual derivatives into the active site of a target protein, a SAR hypothesis can be developed. For example, studies on similar heterocyclic compounds have shown that modifying substituents can significantly impact biological activity. acs.orgd-nb.info

Table 2: Illustrative Docking Results and SAR Hypothesis for this compound Derivatives against a Hypothetical Kinase

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions | SAR Hypothesis |

|---|---|---|---|---|

| This compound | Parent | -7.5 | H-bond with backbone, Halogen bond from Iodo | Baseline activity |

| Derivative A | Replace Cl with NH2 | -8.2 | Additional H-bond from NH2 | Amino group at C2 enhances binding. |

| Derivative B | Replace I with Br | -7.1 | Weaker halogen bond from Bromo | Iodine at C5 is optimal for halogen bonding. |

Note: This table is for illustrative purposes. Actual docking studies would be required to generate and validate these hypotheses.

Simulation of Intermolecular Interactions and Crystal Lattice Formation

The way molecules pack together in a solid-state crystal lattice is determined by a complex interplay of intermolecular interactions. Computational methods can simulate these interactions and predict the most stable crystal structures, a field known as Crystal Structure Prediction (CSP). nih.govgoogle.com

For this compound, the dominant intermolecular interactions are expected to be:

N-H···O Hydrogen Bonding: A strong and directional interaction forming dimers or chains, which is a common motif in pyrimidinone crystals. nih.gov

Halogen Bonding: The iodine atom at the 5-position can form significant C-I···O or C-I···N halogen bonds, which can influence the crystal packing.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.govrsc.org By calculating the lattice energy, which is the energy released when molecules come together to form a crystal, different possible packing arrangements (polymorphs) can be ranked in terms of stability. nih.govrsc.org Understanding these interactions is critical for controlling the physical properties of the solid material, such as solubility and melting point.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, providing insights into the energetics of reaction pathways and the structures of transient species like transition states. rsc.org

A key reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile. The iodine atom is generally less reactive as a leaving group in SNAr reactions compared to chlorine under typical conditions.

Computational methods can be used to model the entire reaction pathway. nih.gov This involves:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Finding the Transition State: Identifying the highest energy point along the reaction coordinate, which is known as the transition state. ucsb.edulibretexts.org This is a first-order saddle point on the potential energy surface.

Calculating the Activation Barrier: The energy difference between the reactants and the transition state determines the reaction rate.

For the SNAr reaction of this compound, theoretical studies can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. chemistrysteps.comdalalinstitute.com Transition state analysis can provide detailed information about bond breaking and bond formation at the peak of the energy barrier. nih.govucsb.edu

Advanced Research Applications of 2 Chloro 5 Iodopyrimidin 4 3h One As a Synthetic Intermediate

Precursor in Complex Heterocyclic Synthesis

The differential reactivity of the chloro and iodo substituents on the pyrimidinone ring is a key feature that allows for sequential and site-selective functionalization. This attribute makes 2-Chloro-5-iodopyrimidin-4(3H)-one an ideal precursor for the synthesis of a wide array of complex heterocyclic structures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the 5-position, while leaving the 2-chloro substituent intact for subsequent modifications. This sequential cross-coupling strategy enables the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups, leading to the efficient synthesis of polysubstituted pyrimidinone analogs.

For instance, the Suzuki coupling of 2-chloro-5-iodopyrimidines with various boronic acids has been extensively used to introduce diverse substituents. dergipark.org.trpsu.edu Similarly, Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination with various amines have been successfully employed to further diversify the pyrimidinone core. This stepwise approach provides a high degree of control over the final molecular structure, which is crucial for systematic studies such as structure-activity relationship (SAR) analysis.

Table 1: Examples of Cross-Coupling Reactions with this compound Derivatives

| Cross-Coupling Reaction | Reactant | Catalyst | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Palladium complexes (e.g., Pd(PPh₃)₄) | 5-Aryl/Heteroaryl-2-chloropyrimidinones |

| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper complexes | 5-Alkynyl-2-chloropyrimidinones |

| Buchwald-Hartwig Amination | Amines | Palladium complexes with specialized ligands | 5-Amino-2-chloropyrimidinones |

This table provides a generalized overview of common cross-coupling reactions.

The functionalized pyrimidinone analogs synthesized via cross-coupling reactions serve as key intermediates for the construction of various fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.

Pyrrolo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines: The introduction of appropriate functional groups at the 5-position of the pyrimidinone ring allows for subsequent intramolecular cyclization reactions to form fused systems like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are known to be present in numerous compounds with diverse biological activities.

Imidazo[4,5-b]pyridines and Pyrazolo[1,5-a]pyrimidines: The versatility of the this compound scaffold also extends to the synthesis of other important fused heterocycles such as imidazo[4,5-b]pyridines and pyrazolo[1,5-a]pyrimidines. bham.ac.uk These systems are often explored in the development of novel therapeutic agents.

Selenopyrimidines: The pyrimidinone core can also be utilized in the synthesis of selenium-containing heterocycles, known as selenopyrimidines, which have garnered interest for their potential biological properties.

Pyrido[2,3-d]pyrimidines: A review of synthetic methods highlights the use of o-aminopyrimidine aldehydes and ketones as precursors for fused pyrimidines, including pyrido[2,3-d]pyrimidines. researchgate.net The functionalization of this compound can lead to intermediates that are amenable to such cyclization strategies.

Scaffold for Medicinal Chemistry Research

The pyrimidinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govscialert.net this compound provides an excellent starting point for leveraging this privileged nature in drug discovery research.

The ability to readily diversify the this compound core through sequential cross-coupling and other reactions makes it an ideal scaffold for the construction of compound libraries. tarosdiscovery.com These libraries, containing a multitude of structurally related but distinct molecules, are invaluable tools in high-throughput screening campaigns to identify novel ligands for specific biological targets. The synthesis of such libraries allows for the exploration of a vast chemical space around the pyrimidinone core, increasing the probability of discovering compounds with desired biological activities. For instance, this scaffold has been utilized in the synthesis of inhibitors for prostaglandin (B15479496) E synthetase (PGES-1) and as an intermediate in the creation of N-benzoyl urea (B33335) compounds with antitumor properties. chemicalbook.com

Once initial "hit" compounds are identified from screening, the systematic modification of their structure is crucial to optimize their potency, selectivity, and pharmacokinetic properties. The well-defined and predictable reactivity of this compound facilitates the systematic synthesis of analogs for detailed SAR studies. nih.govmdpi.com By methodically altering the substituents at the 2- and 5-positions, medicinal chemists can probe the interactions of the molecule with its biological target and develop a comprehensive understanding of the structural requirements for activity. This iterative process of design, synthesis, and testing is fundamental to the development of new drug candidates. nih.govumn.eduresearchgate.net

Table 2: Application of this compound in SAR Studies

| Research Area | Key Findings from SAR |

| Antimalarial Agents | The substitution pattern on the anilino part and the nature of the diaryl ether significantly influence antiplasmodial activity and cytotoxicity. mdpi.com |

| Cannabinoid Receptor Ligands | The presence of a bicyclic substituent at the 3-position, a hydrogen at the 2-position, and an aminoethyl group at the 1-position are key for potent activity. nih.gov |

| Serotonin 5-HT₂C Receptor Agonists | The specific stereochemistry and substitution on the benzazepine ring are critical for potency and selectivity. umn.eduresearchgate.net |

This table illustrates how systematic modifications, enabled by versatile scaffolds, contribute to understanding SAR.

The pyrimidinone scaffold can be incorporated into larger molecular structures to create fluorescent probes for cellular imaging. mdpi.com By attaching a fluorophore to the pyrimidinone core, which can be selectively targeted to specific cellular components or respond to changes in the cellular environment, researchers can visualize and study biological processes in real-time. frontiersin.orgtubitak.gov.trfrontiersin.orgmdpi.com The synthetic accessibility and tunable properties of pyrimidinone derivatives derived from this compound make them attractive candidates for the development of novel imaging agents.

Investigation of Bioisosteric Replacements within Pyrimidinone Frameworks

The exploration of bioisosterism is a cornerstone of modern drug design, involving the substitution of atoms or functional groups with others that possess similar physicochemical properties to enhance potency, selectivity, or metabolic stability. The this compound scaffold is exceptionally well-suited for such investigations due to its two distinct halogen-carbon bonds, which serve as handles for introducing a wide array of bioisosteric replacements.

The chlorine atom at the C2 position and the iodine atom at the C5 position can be selectively functionalized to systematically probe the electronic and steric requirements of a biological target. The C2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement by various nitrogen, oxygen, or sulfur-based nucleophiles. This is critical for exploring the impact of different hydrogen bond donors and acceptors. Concurrently, the C5-iodo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions enable the introduction of a diverse range of carbon-based substituents, including alkyl, aryl, and heteroaryl moieties, which can be used to explore hydrophobic pockets or establish other key interactions within a binding site.

This dual-functionality allows researchers to generate large libraries of analogues from a single, advanced intermediate, systematically modifying each position to build a comprehensive understanding of the structure-activity relationship (SAR) for a given pyrimidinone series. For instance, replacing the C2-chloro group with various amines can modulate the basicity and hydrogen-bonding capacity of the final compound, while modifying the C5-position can alter its size, shape, and lipophilicity.

The table below outlines potential bioisosteric replacements that can be explored using the this compound framework and the scientific rationale for these modifications.

| Position | Original Group | Potential Bioisosteric Replacement | Reaction Type | Rationale for Investigation |

| C2 | Chloro (-Cl) | Amino (-NHR), Alkoxy (-OR) | Nucleophilic Aromatic Substitution | Modulate hydrogen bonding potential, alter solubility and polarity. |

| C2 | Chloro (-Cl) | Small heterocycles (e.g., morpholine, piperazine) | Nucleophilic Aromatic Substitution | Introduce vectors for further substitution, improve pharmacokinetic properties. |

| C5 | Iodo (-I) | Phenyl, Pyridyl, Thienyl | Suzuki Coupling | Explore hydrophobic binding pockets, introduce aromatic interactions (π-stacking). |

| C5 | Iodo (-I) | Alkynyl (-C≡CR) | Sonogashira Coupling | Introduce rigid linkers, probe for linear channel interactions. |

| C5 | Iodo (-I) | Cyano (-CN) | Cyanation | Act as a hydrogen bond acceptor, mimic other polar groups. |

Role in the Synthesis of Other Biologically Relevant Small Molecules

This compound is a key building block for the synthesis of more complex and biologically significant molecules, particularly in the realm of kinase inhibitors. The pyrimidinone core is a "privileged scaffold," meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. The utility of this intermediate stems from the orthogonal reactivity of its chloro and iodo substituents, which allows for a controlled, stepwise assembly of the target molecule.

A common synthetic strategy involves an initial nucleophilic substitution at the C2-chloro position, often with a substituted aniline (B41778) or other amine-containing fragment. This is typically followed by a palladium-catalyzed cross-coupling reaction at the C5-iodo position to introduce a larger, often aromatic or heteroaromatic, group. This sequential approach provides a convergent and efficient route to highly decorated pyrimidinone derivatives that are difficult to access through other methods.

This synthetic logic has been successfully applied in the development of inhibitors for several important protein kinase targets. For example, scaffolds derived from related chloro-iodopyrimidines are central to the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are being investigated as cancer immunotherapy agents. google.com Similarly, related pyrimidinone structures are utilized in the synthesis of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors, which have therapeutic potential in treating inflammatory diseases. google.com In these contexts, the pyrimidinone core acts as a hinge-binding motif, while the substituents introduced at the C2 and C5 positions engage with other regions of the kinase active site to confer potency and selectivity.

The table below summarizes the synthetic utility of this compound in constructing scaffolds for biologically relevant molecules.

| Starting Intermediate | Reaction at C2-Position | Reaction at C5-Position | Resulting Molecular Scaffold | Biological Relevance of Scaffold |

| This compound | Nucleophilic substitution with an amine (R-NH₂) | Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) | 2-Amino-5-aryl-pyrimidin-4(3H)-one | Core structure for various kinase inhibitors (e.g., HPK1, MK2). google.comgoogle.com |

| This compound | Nucleophilic substitution with an alcohol (R-OH) | Sonogashira coupling with an alkyne (R-C≡CH) | 2-Alkoxy-5-alkynyl-pyrimidin-4(3H)-one | Intermediate for antiviral or anticancer agents. |

| This compound | Nucleophilic substitution with a substituted piperazine | Stille coupling with an organostannane (R-SnBu₃) | 2-(Piperazin-1-yl)-5-substituted-pyrimidin-4(3H)-one | Scaffolds for CNS-active agents or other targeted therapies. |

Future Research Directions and Unexplored Potential of 2 Chloro 5 Iodopyrimidin 4 3h One

Development of Novel and Efficient Synthetic Methodologies

Key areas for investigation include:

Direct C-H Iodination: Exploring direct C-H iodination of a pre-formed 2-chloropyrimidin-4(3H)-one precursor could offer a more atom-economical route than traditional methods that may involve harsher conditions or less available starting materials.

Flow Chemistry: The application of continuous flow reaction technology could provide significant advantages over traditional batch processing. researchgate.net As demonstrated in the synthesis of related bioactive heterocycles, flow reactors can offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates. researchgate.net

One-Pot Procedures: Designing one-pot, multi-component reactions that assemble the pyrimidinone ring with the desired chloro and iodo substituents in a single, efficient operation would represent a significant advancement. Such strategies are increasingly employed for generating molecular complexity from simple precursors. nih.gov

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future work could explore the potential of enzymes to catalyze key steps in the formation of the pyrimidinone core or the introduction of its functional groups.

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantage | Research Focus |

| Direct C-H Iodination | Atom economy, reduced steps | Screening of various iodine sources and catalysts |

| Flow Chemistry | High efficiency, safety, scalability researchgate.net | Optimization of reactor design and reaction conditions |

| One-Pot Synthesis | Step economy, reduced waste nih.gov | Design of novel multi-component reaction cascades |

| Biocatalysis | High selectivity, green chemistry | Identification and engineering of suitable enzymes |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of 2-Chloro-5-iodopyrimidin-4(3H)-one is essential for its development. While standard techniques like 1H and 13C NMR are fundamental, advanced spectroscopic methods can provide deeper insights. Future research should focus on a comprehensive characterization campaign.

Proposed advanced techniques include:

Two-Dimensional (2D) NMR: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Solid-State NMR (ssNMR): As the compound is a solid at room temperature, ssNMR can provide crucial information about its crystal packing, polymorphism, and intermolecular interactions in the solid state.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis). researchgate.net Comparing these theoretical spectra with experimental data provides a powerful tool for structural validation. researchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding involving the N-H and C=O groups. mdpi.com

The table below summarizes the proposed techniques and the insights they would offer.

| Technique | Information Gained | Rationale |

| 2D NMR Spectroscopy | Unambiguous signal assignment, connectivity | Essential for confirming structural integrity in solution. |

| Solid-State NMR | Polymorphism, crystal packing, intermolecular interactions | Crucial for understanding solid-state properties and behavior. |

| X-ray Crystallography | Definitive 3D structure, bond parameters mdpi.com | The gold standard for structural elucidation of crystalline solids. |

| DFT Calculations | Predicted spectra, electronic properties researchgate.net | Complements experimental data and aids in interpretation. researchgate.net |

Deeper Understanding of Mechanistic Pathways

The reactivity of this compound is governed by its distinct functional groups. A deeper understanding of the mechanisms of its reactions is crucial for controlling selectivity and optimizing conditions for desired transformations.

Future mechanistic studies should focus on:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to SNAr reactions. Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the reaction pathway. researchgate.net Research could investigate the formation of key intermediates like the Meisenheimer complex and explore the influence of the pyrimidinone ring's electronics, particularly the N-H proton and carbonyl group, on the reaction rate and regioselectivity. researchgate.net

Metal-Catalyzed Cross-Coupling: The iodine atom at the C5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Detailed mechanistic investigations into reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination would help in understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, tailored to this specific substrate.

Role of the N-H Proton: The acidity of the N-H proton plays a critical role. Mechanistic studies should explore its involvement in base-catalyzed reactions and its influence on the nucleophilicity and electrophilicity of the heterocyclic ring system.

Expansion of Synthetic Utility through Novel Transformations

The true value of a building block lies in its versatility. Research should aim to expand the synthetic toolbox of this compound by exploring novel chemical transformations. The orthogonal reactivity of the C-Cl and C-I bonds is a key feature to be exploited.

Promising areas for exploration include:

Site-Selective Cross-Coupling: Developing protocols for highly selective cross-coupling reactions at either the C-I or C-Cl bond would allow for the stepwise and controlled introduction of different substituents. For example, a Sonogashira coupling could be performed at the iodo position, followed by a Suzuki coupling at the chloro position, or vice versa.

N-H Functionalization: The N-H bond offers another site for modification. Reactions such as N-alkylation, N-arylation, and N-acylation would lead to a new class of N3-substituted pyrimidinones (B12756618), significantly increasing the accessible chemical space.

Photoredox Catalysis: Modern photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, potentially involving radical intermediates derived from the C-I bond.

The following table outlines potential transformations to expand the compound's synthetic utility.

| Reaction Type | Reagents/Catalysts | Potential Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | C5- or C2-aryl/heteroaryl pyrimidinones |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C5- or C2-alkynyl pyrimidinones |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalysts | C5- or C2-amino pyrimidinones |

| N-Alkylation/Arylation | Alkyl halides/Aryl boronic acids, base/catalyst | N3-substituted pyrimidinones |

| Photoredox-mediated reactions | Visible light, photosensitizer | Novel C-C and C-heteroatom bond formations |

Applications in Chemical Biology Tools Development and Probe Design

The structural features of this compound make it an exceptionally promising scaffold for the development of chemical biology tools and probes. The pyrimidine (B1678525) core is a well-established "hinge-binder" in many kinase inhibitors, suggesting immediate applications in this area. researchgate.net

Future research should be directed towards:

Kinase Inhibitor Scaffolds: Leveraging the pyrimidinone core, the compound can be elaborated into libraries of potential kinase inhibitors. researchgate.netgoogle.com The C5 and C2 positions can be functionalized to target the solvent-exposed regions of the ATP-binding pocket, enabling the development of potent and selective inhibitors.

Affinity-Based Probes: The orthogonal reactivity of the C-Cl and C-I bonds is ideal for creating affinity-based probes. One position can be used to attach a reporter tag (e.g., a fluorophore, biotin) or a linker for immobilization on a solid support, while the other position is varied to modulate binding affinity and selectivity for a target protein.

Photoaffinity Labels: The iodo-substituent could potentially be replaced with an azido (B1232118) or diazirine group to create photoaffinity labels. These tools are used to covalently cross-link a probe to its biological target upon photo-irradiation, enabling target identification and validation.

Fragment-Based Drug Discovery (FBDD): As a relatively small and highly functionalized molecule, this compound is an excellent candidate for fragment-based screening campaigns to identify starting points for the development of novel therapeutics.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-5-iodopyrimidin-4(3H)-one?

Synthesis typically involves halogenation and cyclization steps. Key considerations include:

- Temperature control : Maintain 0–5°C during iodination to prevent side reactions (e.g., premature cyclization) .

- pH modulation : Use buffered conditions (pH 6–7) to stabilize intermediates during pyrimidinone ring formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound ≥95% purity .

Q. How can the compound’s solubility be optimized for biological assays?

- Solvent selection : Test DMSO for stock solutions (10–20 mM) due to its low reactivity with halogens .

- Aqueous compatibility : Use co-solvents like PEG-400 (<10% v/v) to enhance solubility in phosphate buffers .

- Stability : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) under UV light to avoid iodinated byproducts .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : Confirm substitution patterns using -NMR (chlorine/iodine deshielding effects at C2/C5) and -NMR (carbonyl resonance at ~160 ppm) .

- Mass spectrometry : ESI-MS in negative mode to detect [M–H] peaks and verify halogen isotopic patterns (chlorine: 3:1, iodine: 1:1) .

- X-ray crystallography : Resolve π-stacking interactions (3.7–3.8 Å face-to-face distances) and hydrogen-bonding networks (N–H⋯O/I) .

Advanced Research Questions

Q. How can reaction mechanisms for iodine incorporation be elucidated?

- Isotopic labeling : Use / tracers to track regioselectivity in electrophilic substitution reactions .

- Kinetic studies : Monitor iodination rates via UV-Vis spectroscopy (λ = 280 nm) under varying temperatures (Arrhenius analysis) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies for iodination at C5 vs. competing sites .

Q. How to address crystallographic disorder in halogenated pyrimidinones?

- Multi-conformer refinement : Model disordered iodine positions (occupancy ratios ~0.7:0.3) using SHELXL .

- Hydrogen-bond analysis : Map N–H⋯O and C–I⋯π interactions to stabilize lattice packing despite halogen bulkiness .

- Thermal ellipsoids : Validate anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Q. What strategies resolve contradictions in bioactivity data across assays?

- Dose-response normalization : Standardize activity metrics (IC) against control compounds (e.g., 5-fluorouracil) .

- Redox interference : Pre-treat samples with antioxidants (e.g., ascorbate) to mitigate iodine-mediated false positives in MTT assays .

- Target validation : Use CRISPR-Cas9 knockouts to confirm specificity for thymidylate synthase vs. off-target kinases .

Q. How to design stability studies for halogenated pyrimidinones?

- Forced degradation : Expose to UV light (254 nm, 24h) and analyze photolytic byproducts via LC-MS .

- pH profiling : Incubate in buffers (pH 1–13) to assess hydrolytic susceptibility at the C4 carbonyl group .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (T >200°C) to guide storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.